![molecular formula C13H20BNO2 B13184761 {3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction generally requires a boronic acid derivative, an aryl halide, and a palladium catalyst under mild conditions . The azepane moiety can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid has diverse applications in scientific research:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of {3-[(Azepan-1-yl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition and sensor applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the azepane moiety but shares the boronic acid functional group.
Vinylboronic acid: Contains a vinyl group instead of the azepane moiety.
Borinic acids: Similar in structure but with different reactivity and applications.
Uniqueness
{3-[(Azepan-1-yl)methyl]phenyl}boronic acid is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H20BNO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10,16-17H,1-4,8-9,11H2 |
InChI Key |
ZWVKCHJYYXQZTN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


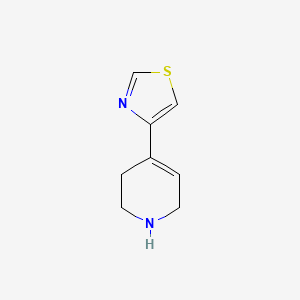
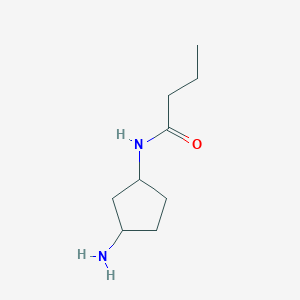
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
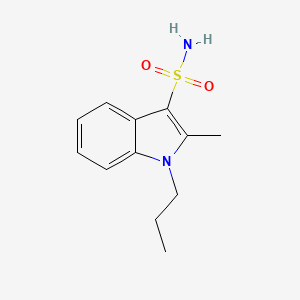
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
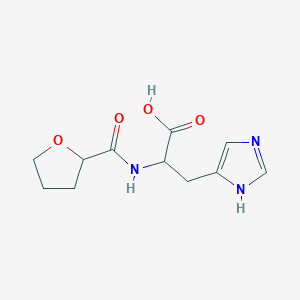

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
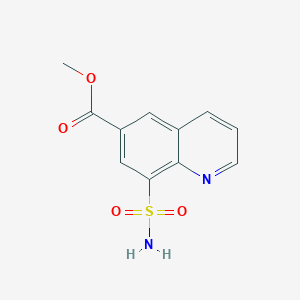
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
